N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide
Description
N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a trifluoromethylsulfonyl group, and a benzamide moiety
Properties
IUPAC Name |
N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O3S/c1-21-8-4-5-11(10-21)9-19-14(22)12-6-2-3-7-13(12)20-25(23,24)15(16,17)18/h2-3,6-7,11,20H,4-5,8-10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTIBYJNFVBRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CNC(=O)C2=CC=CC=C2NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions.
Attachment of the Benzamide Moiety: The benzamide moiety is attached via an amide bond formation reaction, often using coupling reagents such as EDCI or DCC.
Incorporation of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group is introduced through sulfonylation reactions using reagents like trifluoromethanesulfonic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperidines.
Scientific Research Applications
N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethylsulfonyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The piperidine ring may interact with neurotransmitter receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpiperidin-3-yl)methyl]-2-chlorobenzamide
- N-[(1-methylpiperidin-3-yl)methyl]-2-methoxybenzamide
- N-[(1-methylpiperidin-3-yl)methyl]-2-nitrobenzamide
Uniqueness
N-[(1-methylpiperidin-3-yl)methyl]-2-(trifluoromethylsulfonylamino)benzamide is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
